molecular formula C22H22N2O2 B2660938 (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide CAS No. 1023367-11-4

(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide

Cat. No.: B2660938
CAS No.: 1023367-11-4
M. Wt: 346.43
InChI Key: NAAMEHVRIKOVMJ-UHFFFAOYSA-N
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Description

(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is an organic compound that features a complex structure combining aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final formamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the formamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)carbamate: Contains a carbamate group, offering different reactivity and biological activity.

Uniqueness

(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMEHVRIKOVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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